Macitentan

Übersicht

Beschreibung

Macitentan ist ein dualer Endothelin-Rezeptor-Antagonist, der von Actelion Pharmaceuticals entwickelt wurde. Es wird hauptsächlich zur Behandlung der pulmonalen arteriellen Hypertonie (PAH) eingesetzt, einer Erkrankung, die durch hohen Blutdruck in den Arterien der Lunge gekennzeichnet ist. This compound wirkt, indem es die Wirkungen von Endothelin blockiert, einer Substanz, die eine Verengung der Blutgefäße verursacht und zu einem erhöhten Blutdruck führt .

Wirkmechanismus

Target of Action

Macitentan is a non-peptide, potent, dual endothelin receptor antagonist . It primarily targets the endothelin A and B receptors (E A and E B) . These receptors play a crucial role in the regulation of vascular tone and cell proliferation .

Mode of Action

this compound binds to the endothelin A and B receptors, blocking signaling from endothelin-1 and -2 . This antagonistic action on the endothelin receptors helps to alleviate the symptoms of diseases like pulmonary arterial hypertension (PAH), which are characterized by elevated cytosolic calcium, genetic factors, and epigenetic changes .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the endothelin signaling pathway. By blocking the endothelin receptors, this compound prevents the vasoconstrictive and proliferative effects of endothelin-1 and -2 . This leads to a reduction in pulmonary vascular resistance and an improvement in cardiovascular hemodynamics .

Pharmacokinetics

this compound is metabolized by cytochrome P450 (CYP) enzymes, mainly CYP3A4, to its active metabolite ACT-132577 . It is absorbed 96% via the first absorption pathway at the 10-mg dose . For a female patient with pulmonary arterial hypertension after oral administration at 10 mg, this compound reached a maximum concentration after 9 hours and, following daily dosing, reached steady state after 3 days with a twofold accumulation factor . The apparent volume of distribution was 34 L and clearance was 1.39 L/h .

Action Environment

The action of this compound can be influenced by several factors, including body weight, age, sex, race, renal and hepatic impairment, health status (healthy volunteers vs patients with pulmonary arterial hypertension), and formulation (capsules vs tablets) . None of these covariates were considered clinically relevant .

Wissenschaftliche Forschungsanwendungen

Macitentan hat eine Vielzahl von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Modellverbindung verwendet, um das Verhalten von Endothelin-Rezeptor-Antagonisten zu untersuchen.

Biologie: Untersucht auf seine Auswirkungen auf zelluläre Signalwege und Genexpression.

Medizin: Wird in der klinischen Forschung hauptsächlich zur Behandlung der pulmonalen arteriellen Hypertonie eingesetzt. Es wird auch für den potenziellen Einsatz bei anderen Herzkrankheiten untersucht.

Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf Endothelin-Rezeptoren abzielen

Wirkmechanismus

This compound übt seine Wirkung aus, indem es die Endothelin-Rezeptoren ETA und ETB blockiert. Endothelin ist ein starkes Vasokonstriktor, das an diese Rezeptoren bindet, was zu einem Anstieg des intrazellulären Kalziumspiegels und anschliessender Vasokonstriktion führt. Durch die Antagonisierung dieser Rezeptoren reduziert this compound die Vasokonstriktion und senkt den Blutdruck in den Lungenarterien .

Biochemische Analyse

Biochemical Properties

Macitentan interacts with endothelin receptors found in the endothelial cells of blood vessels and smooth muscle . By binding to these receptors, this compound prevents the stimulation of various biochemical reactions that lead to vasculature hypertrophy, inflammation, fibrosis, proliferation, and vasoconstriction .

Cellular Effects

This compound influences cell function by blocking the stimulation of vasculature hypertrophy, inflammation, fibrosis, proliferation, and vasoconstriction . This blockade can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to endothelin receptors on blood vessels and smooth muscle . This binding interaction inhibits the activation of biochemical reactions that lead to vasculature hypertrophy, inflammation, fibrosis, proliferation, and vasoconstriction .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to be stable in plasma for about one month when stored at a frozen state . The effects of this compound on cellular function have been studied over time, with the compound showing stability and minimal degradation .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages

Metabolic Pathways

This compound is involved in metabolic pathways where it undergoes oxidative depropylation of the sulfonamide moiety via CYP3A4, 2C8, 2C9, and 2C19 to form the active metabolite M6 . The ethylene glycol moiety undergoes oxidative cleavage via CYP2C9 to the alcohol metabolite M4 .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Macitentan wird durch einen mehrstufigen Prozess synthetisiert, der mehrere wichtige Reaktionen umfasst. Die Synthese beginnt mit der Herstellung der Pyrimidin-Grundstruktur, gefolgt von der Einführung verschiedener Substituenten, um die endgültige Verbindung zu erhalten. Zu den wichtigen Schritten gehören:

Bildung des Pyrimidin-Kerns: Der Pyrimidin-Kern wird durch eine Kondensationsreaktion zwischen geeigneten Aldehyden und Aminen synthetisiert.

Bromierung: Einführung von Bromatomen an bestimmten Positionen an den aromatischen Ringen.

Veretherung: Bildung von Etherbindungen durch Reaktionen mit geeigneten Alkoholen.

Sulfonamid-Bildung: Einführung der Sulfonamidgruppe durch Reaktion mit Sulfonylchloriden.

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound beinhaltet die Skalierung des Laborsyntheseprozesses. Dazu gehört die Optimierung der Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess wird in großen Reaktoren mit strengen Qualitätskontrollmaßnahmen durchgeführt, um die pharmazeutischen Standards zu erfüllen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Macitentan unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Metaboliten zu bilden.

Reduktion: Reduktionsreaktionen können die in this compound vorhandenen funktionellen Gruppen modifizieren.

Substitution: Substitutionsreaktionen können an den aromatischen Ringen stattfinden und zu verschiedenen Derivaten führen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Halogenierungsmittel und Nucleophile werden häufig in Substitutionsreaktionen verwendet.

Hauptprodukte, die gebildet werden

Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören verschiedene oxidierte und reduzierte Metaboliten sowie substituierte Derivate, die unterschiedliche pharmakologische Eigenschaften haben können .

Vergleich Mit ähnlichen Verbindungen

Macitentan wird mit anderen Endothelin-Rezeptor-Antagonisten wie Bosentan und Ambrisentan verglichen. Während alle drei Verbindungen auf Endothelin-Rezeptoren abzielen, hat this compound eine höhere Selektivität für den ETA-Rezeptor und ein geringeres Risiko für Hepatotoxizität im Vergleich zu Bosentan. Dies macht this compound zu einer bevorzugten Wahl für die Langzeitbehandlung der pulmonalen arteriellen Hypertonie .

Ähnliche Verbindungen

Bosentan: Ein weiterer dualer Endothelin-Rezeptor-Antagonist mit einem höheren Risiko für Lebertoxizität.

Ambrisentan: Selektiv für den ETA-Rezeptor, wird für ähnliche Indikationen verwendet, jedoch mit unterschiedlichen pharmakokinetischen Eigenschaften

Eigenschaften

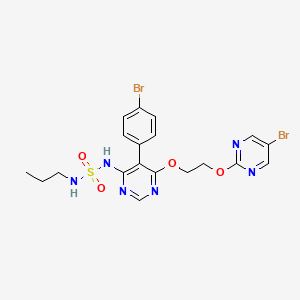

IUPAC Name |

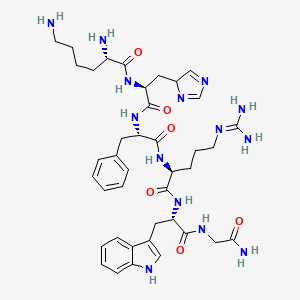

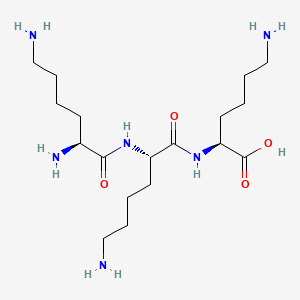

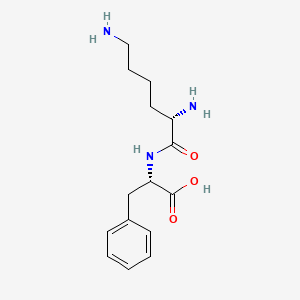

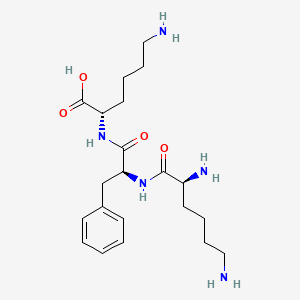

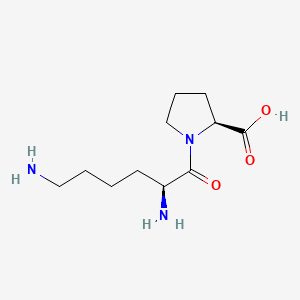

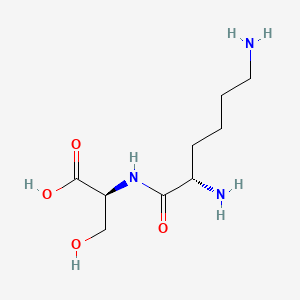

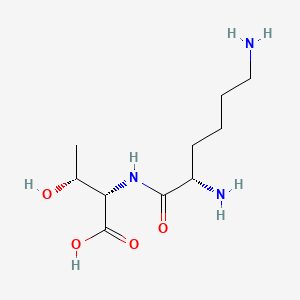

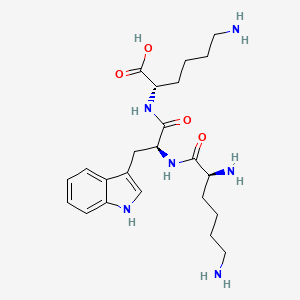

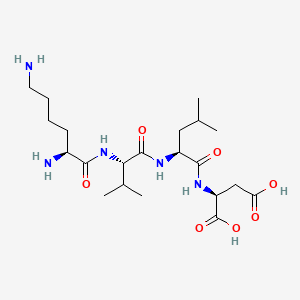

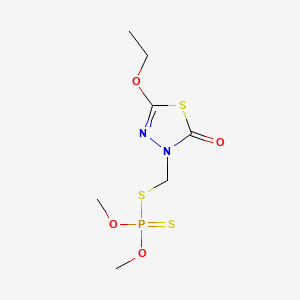

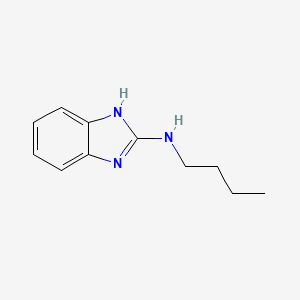

5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]-N-(propylsulfamoyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20Br2N6O4S/c1-2-7-26-32(28,29)27-17-16(13-3-5-14(20)6-4-13)18(25-12-24-17)30-8-9-31-19-22-10-15(21)11-23-19/h3-6,10-12,26H,2,7-9H2,1H3,(H,24,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGCMEBMXRHSZKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)NC1=C(C(=NC=N1)OCCOC2=NC=C(C=N2)Br)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20Br2N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50196063 | |

| Record name | Macitentan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

588.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Through complete blockade of tissular endothelin, Actelion-1 is expected to protect tissue from the damaging effect of elevated endothelin, specifically in the cardiovascular system. In pre-clinical studies, Actelion-1 also exhibited effects suggesting that it maintains the integrity of the vascular wall and improves long-term outcome. Accordingly, Actelion-1 may provide therapeutic benefit in a wide range of cardiovascular indications., Macitentan is an antagonist which binds to the endothelin A and B receptors (EA and EB) and blocks signaling from endothelin-1 and -2. Pulmonary arterial hypertension has many different mechanisms which contribute to the development of endothelial dysfunction including elevated cytosolic calcium, genetic factors, epigenetic changes, and mitochondrial dysfunction. The focus of macitentan's mechanism relates to the role of overexpressed endothelin from the vascular endothelium. Endothelins are released in both a constitutive fashion from secretory vesicles and in response to stimuli via Weibel-Palade storage granules. Endothelins bind to the EA and EB receptors, with endothelins -1 and -2 having more affinity than endothelin-3. Binding to the Gq coupled EA receptor triggers Ca2+ release from the sarcoplasmic reticulum of smooth muscle cells via the phospholipase C (PLC) pathway. Downstream protein kinase C activation may also contribute to increased Ca2+ sensitivity of the contractile apparatus. EA receptor activation is also known to contribute to pulmonary artery smooth muscle cell proliferation. The binding of endothelins to the EB receptors acts in opposition to EA signaling by activating the same PLC cascade in endothelial cells to activate endothelial nitric oxide synthase. The subsequent release of nitric oxide produces vasodilation through the cyclic guanosine monophosphate cascade. Despite the greater presence of EB receptors on endothelial cells, they are still present on smooth muscle cells and may contribute to cell proliferation through the same mechanisms as EA receptors. Macitentan is thought to provide its therapeutic effect primarily via blocking signaling through EA which produces both decreased vasoconstriction via reduced smooth muscle cell contractility and attenuation of the hyperproliferation of smooth muscle cells found in PAH. Blockade of EB is less likely to contribute to a therapeutic effect as this signaling is responsible for the counter-regulatory vasodilatory signal. | |

| Record name | Actelion-1 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05367 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Macitentan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08932 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

441798-33-0 | |

| Record name | Macitentan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=441798-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Macitentan [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0441798330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Macitentan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08932 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Macitentan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]-N-(propylsulfamoyl)pyrimidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MACITENTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9K9Y9WMVL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

134-136°C | |

| Record name | Macitentan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08932 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.